Perfluorocyclohexyl carboxylic acid fluoride

Description

Chemical Identity and Nomenclature

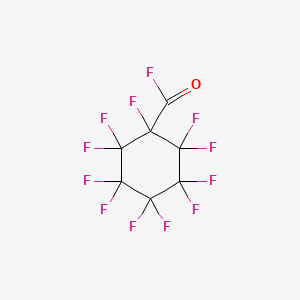

This compound, bearing the Chemical Abstracts Service registry number 6588-63-2, exists under multiple systematic nomenclature designations that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride, which precisely describes the placement of eleven fluorine atoms on the cyclohexane ring and the carbonyl fluoride functional group. This systematic naming convention follows established protocols for describing highly fluorinated organic molecules where the position and number of fluorine substituents must be explicitly stated.

The compound demonstrates remarkable nomenclatural diversity across chemical databases and literature sources. Alternative designations include perfluorocyclohexanecarbonyl fluoride, undecafluorocyclohexanecarbonyl fluoride, and cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-, each emphasizing different aspects of its molecular structure. The systematic naming reflects the compound's membership in the carbonyl fluoride functional group class, where the carbon-fluorine bond in the acyl fluoride moiety exhibits distinct reactivity patterns compared to the carbon-fluorine bonds in the perfluorinated ring system. The European Community number 671-787-1 provides additional regulatory identification for this substance within chemical commerce frameworks.

The molecular structure reveals a cyclohexane ring where ten of the twelve available hydrogen positions are replaced with fluorine atoms, while one carbon bears both a fluorine substituent and a carbonyl fluoride group, accounting for the eleventh fluorine atom. This structural arrangement creates a highly electronegative molecular surface with the carbonyl fluoride group serving as the primary reactive site. The InChI representation InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 provides a standardized computational description of the molecular connectivity.

Historical Context of Fluorinated Cyclohexane Derivatives

The development of this compound traces its origins to the pioneering work of Joseph Henry Simons at Pennsylvania State University during the early 1940s. Simons, a professor of chemical engineering, revolutionized the field of organofluorine chemistry through his development of electrochemical fluorination, also known as the Simons Process. This groundbreaking technique replaced the dangerous and wasteful direct fluorination methods that had previously limited the practical synthesis of heavily fluorinated organic compounds. The Simons Process involves electrolysis of organic compounds in hydrogen fluoride solutions, providing a safer and more cost-effective approach to fluorination that enabled the systematic exploration of perfluorinated cyclic compounds.

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVGMDBHTBNCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379781 | |

| Record name | Perfluorocyclohexanecarbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6588-63-2 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6588-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006588632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorocyclohexanecarbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrochemical Fluorination (Electrofluorination) Method

Overview:

Electrochemical fluorination (ECF) is the most established and industrially relevant method for preparing perfluorocyclohexyl carboxylic acid fluoride. This process involves the fluorination of organic precursors in anhydrous hydrogen fluoride (HF) medium under controlled electric current and voltage conditions.

- The starting materials are typically cyclohexyl carboxylic acid derivatives or related cyclic compounds such as benzoic acid or its substituted analogs (e.g., ortho-, meta-, para-toluic acid) which are fluorinated to yield perfluorinated cyclic acids and their acid fluorides.

- The reaction is conducted in an electrolytic cell with nickel anodes, using anhydrous HF as both solvent and fluorine source.

- Electrolyte composition includes chlorobenzoyl chloride, benzoic acid, phthalic acid diacid chloride, or cyclohexyl acyl chlorides, with chlorobenzoyl chloride being preferred.

- Solubilizers such as methyl benzoate, repefral, ammonium phthalate, or preferably phthalic acid dimethyl ester are added to improve solubility and conductivity.

- The electrolysis temperature is maintained between 10–35°C, with an optimal range of 20–30°C for electrofluorination.

- Pulse current operation is employed to enhance yield and purity, with cycles of electric current running for 120–200 seconds followed by interruptions of 10–50 seconds. A preferred pulse cycle is 150–180 seconds on and 20–40 seconds off.

- Pressure conditions are controlled between 0.05–0.15 MPa.

- The reaction product is continuously circulated through the electrolytic cell, and the gaseous products are condensed and separated to isolate the perfluorocyclohexyl formyl fluoride.

- The method enables full fluorination of the cyclic precursor, preserving the original molecular structure while replacing hydrogen atoms with fluorine.

- Using anhydrous HF as the fluorine source is cost-effective and produces high-quality products.

- The pulse current and circulating pump techniques improve product purity, yield, and extend the operational cycle of the electrolysis.

Research Data Summary:

| Parameter | Condition/Value |

|---|---|

| Electrolyte | Chlorobenzoyl chloride (preferred) |

| Solubilizer | Phthalic acid dimethyl ester (preferred) |

| Temperature (Electrofluorination) | 20–30°C |

| Pressure | 0.05–0.15 MPa |

| Voltage | 5–8 V |

| Current Density | 20–50 mA/cm² |

| Pulse Current Cycle | 150–180 sec on / 20–40 sec off |

| Circulating Slot Liquid Level | 10–30% |

| Reaction Time | 1–5 hours (initial electrolysis) |

- Preparation of electrolysis configuration liquid by mixing electrolyte, anhydrous HF, and solubilizer at 10–25°C.

- Standby reaction for 1–5 hours under controlled pressure.

- Continuous addition of configuration liquid to circulating slot and electrolytic cell.

- Electrofluorination under controlled voltage and current density with pulse current.

- Gas-phase product condensation and phase separation to isolate perfluorocyclohexyl formyl fluoride.

- Recycling of hydrogen fluoride for reuse in the process.

This method is detailed in patent CN104805467B, which emphasizes the process simplicity, energy efficiency, environmental benefits, and product quality stability.

Fluorination of Aromatic Carboxylic Acids and Conversion to Perfluorocyclohexyl Acid Fluorides

Overview:

An alternative approach involves the fluorination of aromatic carboxylic acid derivatives followed by hydrolysis and conversion steps to yield perfluorocyclohexyl carboxylic acid fluorides.

- Aromatic carboxylic acids such as benzoic acid and its methyl-substituted derivatives undergo electrochemical fluorination to produce perfluorinated cyclic acids.

- These perfluorinated acids can be hydrolyzed to yield perfluorocyclohexane carboxylic acid, which can then be converted to the corresponding acid fluoride.

- The acid halides of these acids serve as suitable starting compounds for further fluorination or functionalization.

This procedure is based on the electrochemical fluorination principles described in the US patent US3683036A and earlier patents by J. H. Simons (U.S. Pat. No. 2,519,983), which provide foundational methods for preparing perfluorinated cyclic acids and acid fluorides.

Chemical Deoxyfluorination Using Pentafluoropyridine

Overview:

Chemical deoxyfluorination represents a milder, non-electrochemical method for converting carboxylic acids directly into acyl fluorides, including this compound.

- Pentafluoropyridine (PFP), a commercially available reagent, is used to deoxyfluorinate carboxylic acids under mild conditions (room temperature, dry acetonitrile).

- The reaction involves mixing the carboxylic acid with PFP and a base such as DIPEA (N,N-diisopropylethylamine) to generate the acyl fluoride.

- This method allows for one-pot synthesis of acyl fluorides, which can be further used in amidation or esterification reactions.

- 19F NMR analysis confirms successful formation of acyl fluorides with chemical shifts around 18.1 ppm.

- The reaction proceeds efficiently at room temperature over 16 hours, demonstrating a practical alternative to electrochemical methods for acyl fluoride preparation.

Though this method is more commonly applied to aromatic and aliphatic carboxylic acids, its principles are extendable to perfluorinated cyclic acids, offering a complementary route for the synthesis of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrochemical Fluorination | Cyclohexyl carboxylic acid derivatives, aromatic carboxylic acids | Anhydrous HF, nickel anode, 20–30°C, pulse current, 5–8 V, 0.05–0.15 MPa | High purity, full fluorination, scalable | Requires specialized equipment, HF handling |

| Aromatic Acid Fluorination + Hydrolysis | Benzoic acid and derivatives | Electrochemical fluorination, hydrolysis | Well-established, versatile | Multi-step, requires careful control |

| Chemical Deoxyfluorination with Pentafluoropyridine | Carboxylic acids | Room temperature, dry MeCN, base (DIPEA) | Mild conditions, one-pot synthesis | May require longer reaction times, reagent cost |

Chemical Reactions Analysis

Types of Reactions: Perfluorocyclohexyl carboxylic acid fluoride primarily undergoes substitution reactions due to the presence of fluorine atoms. It can also participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace the carbonyl fluoride group with other functional groups.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the fluorine-carbon bonds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-methoxy.

Scientific Research Applications

Chemical Synthesis

Acyl Fluorides as Key Reagents

Perfluorocyclohexyl carboxylic acid fluoride can be utilized as an acyl fluoride, which serves as a critical reagent in organic synthesis. Acyl fluorides are known for their reactivity in amidation and esterification reactions, allowing for the formation of amides and esters under mild conditions. This property makes them valuable in synthetic organic chemistry, particularly for creating complex molecules efficiently .

Deoxyfluorination Processes

Recent studies have highlighted the utility of acyl fluorides, including perfluorocyclohexyl derivatives, in deoxyfluorination reactions. This process involves converting carboxylic acids into their corresponding acyl fluorides using reagents like pentafluoropyridine (PFP). The resulting acyl fluorides can then be employed in one-pot reactions to generate amides with high yields .

Material Science

Fluorosurfactants and Emulsifiers

this compound is part of a class of compounds that serve as effective surfactants and emulsifiers. These properties are particularly beneficial in the production of fluoropolymers, such as polytetrafluoroethylene (Teflon). The unique hydrophobic and oleophobic characteristics imparted by these compounds enhance the performance of coatings and materials used in various industrial applications .

Thermal Stability and Chemical Resistance

Compounds derived from perfluorinated acids exhibit exceptional thermal stability and resistance to chemical degradation. This makes them suitable for use in high-performance materials that require durability under extreme conditions, such as fuel tank sealants and wire insulation .

Environmental Studies

Toxicity Concerns and Environmental Impact

The environmental persistence and bioaccumulation potential of perfluoroalkyl substances, including this compound, raise significant concerns regarding their impact on human health and ecosystems. Research has shown that these compounds can accumulate in living organisms, leading to potential toxicological effects .

Decomposition Mechanisms

Understanding the degradation pathways of perfluoroalkyl carboxylic acids is crucial for assessing their environmental impact. Studies indicate that thermal decomposition of these compounds can lead to the formation of harmful byproducts, necessitating effective waste management strategies to mitigate their release into the environment .

Case Studies

Mechanism of Action

The mechanism by which Perfluorocyclohexyl carboxylic acid fluoride exerts its effects is primarily through its interaction with other molecules via its carbonyl fluoride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound | Molecular Formula | Functional Group | Key Structural Feature |

|---|---|---|---|

| PFCHCF | C₇F₁₂O | Acyl fluoride (-COF) | Perfluorinated cyclohexyl ring |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | Carboxylic acid (-COOH) | Linear perfluorinated chain |

| Perfluorooctanesulfonyl fluoride (POSF) | C₈F₁₇O₂S | Sulfonyl fluoride (-SO₂F) | Linear perfluorinated chain |

| Perfluoroalkoxypropionic acid fluoride (PAPF) | C₃F₇O₂C₃F₆O | Ether-linked acyl fluoride | Perfluoroalkoxy chain |

Key Observations :

Physicochemical and Environmental Properties

Key Insights :

Biological Activity

Perfluorocyclohexyl carboxylic acid fluoride (PCAF) is a compound of interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, environmental interactions, and implications for health and ecology.

Chemical Structure and Properties

PCAF is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, making PFAS persistent in the environment. The structure of PCAF includes a cyclohexyl ring, which contributes to its lipophilicity, enhancing its bioavailability and membrane penetration.

Mechanisms of Biological Activity

The biological activity of PCAF can be understood through several mechanisms:

- Enzymatic Defluorination : Recent studies have highlighted the potential for microbial defluorination processes involving PCAF. Certain microorganisms, such as Acetobacterium spp., have shown the ability to enzymatically cleave C-F bonds in PFAS, including perfluorocyclohexyl compounds. This process is crucial for bioremediation efforts aimed at reducing PFAS contamination in the environment .

- Toxicity and Bioaccumulation : Like other PFAS, PCAF has raised concerns regarding its toxicity and potential for bioaccumulation. Studies indicate that perfluorinated compounds can disrupt endocrine functions and exhibit cytotoxic effects in various organisms. The stability of the carbon-fluorine bond means that these compounds do not easily break down in biological systems, leading to accumulation in tissues .

- Impact on Cellular Mechanisms : The introduction of fluorine into organic compounds often alters their biological interactions. For instance, fluorinated drugs can evade metabolic degradation, prolonging their half-lives in the body. This property may also apply to PCAF, potentially affecting its pharmacokinetics if used in medicinal chemistry .

Case Studies

- Microbial Defluorination : A study demonstrated that certain strains of Acetobacterium could effectively reduce per- and polyfluoroalkyl carboxylic acids through defluorination pathways. The study emphasized the role of specific enzymes involved in this process, providing insights into the biochemistry underlying PCAF's environmental fate .

- Toxicological Assessments : Research on the toxicity of various PFAS has indicated that compounds similar to PCAF can induce oxidative stress and inflammatory responses in mammalian cells. In vitro studies have shown that exposure to these compounds can lead to cell death and alterations in cellular signaling pathways .

Data Tables

Q & A

Q. What are the most reliable synthetic routes for perfluorocyclohexyl carboxylic acid fluoride (PFCAF), and how do reaction conditions influence product purity?

PFCAF is synthesized via electrochemical fluorination (ECF) of cyclohexyl carboxylic acid derivatives. Key intermediates include methyl 2-cyclohexylacetate, which undergoes fluorination at high voltages (5–7 V) in anhydrous hydrogen fluoride (HF). Cyclization and side reactions (e.g., heterocyclic compound formation) are common, requiring precise control of temperature (0–5°C) and current density to minimize impurities . Post-synthesis, purification via fractional distillation or sorbent-based methods (e.g., inorganic-oxidic sorbents) reduces hydrolysable fluoride contamination .

Q. What analytical methods are validated for quantifying PFCAF in environmental and biological matrices?

Reversed-phase HPLC with fluorescence detection is widely used. For example, a method with a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 80:20 methanol/water (v/v), and fluorescence excitation/emission at 220/310 nm achieves detection limits of 0.1–0.5 ng/mL in biological samples. Calibration curves (R² > 0.99) and spike-recovery tests (85–110%) ensure reproducibility . Advanced techniques like LC-MS/MS improve specificity for isomer differentiation in complex matrices .

Advanced Research Questions

Q. How do toxicokinetic properties of PFCAF differ across species, and what factors explain discrepancies in bioaccumulation data?

PFCAF exhibits species-specific toxicokinetics due to variations in protein binding and renal clearance. In mice, PFCAF (C9–C11 chain) has a half-life of 15–20 days, while human hepatocyte models show prolonged retention (>30 days) due to weaker interactions with organic anion transporters. Discrepancies arise from methodological differences in dosing (oral vs. intravenous) and matrix effects in tissue homogenates . Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) modeling with adjusted partition coefficients .

Q. What mechanistic pathways govern PFCAF degradation, and how can lab-scale findings be scaled for environmental remediation?

PFCAF degradation under hydrothermal conditions (120–150°C) with NaOH (10% w/v) yields non-toxic byproducts (fluoride, CO₂, formic acid). Computational simulations confirm that cleavage of the C–F bond at the cyclohexyl group initiates defluorination, with a Gibbs free energy barrier of 75–85 kJ/mol . Field applications require optimization of reagent ratios (e.g., 1:5 PFCAF:NaOH) and real-time monitoring of fluoride release to prevent secondary contamination .

Data Contradictions and Validation

Q. How should conflicting data on PFCAF’s environmental persistence be resolved?

Atmospheric lifetime estimates vary (2–15 years) due to divergent OH radical reaction rate constants (k = 1.2–3.5 × 10⁻¹² cm³/molecule·s). Discrepancies stem from experimental setups: smog chamber studies (low humidity) overestimate persistence compared to field measurements in tropical regions. Consensus models recommend region-specific half-life adjustments using humidity and solar irradiance data .

Q. Why do in vitro and in vivo toxicity assays for PFCAF yield contradictory results?

In vitro assays (e.g., HepG2 cells) often underestimate toxicity due to lack of metabolic activation. For example, PFCAF’s IC50 in vitro is 50 µM, whereas in vivo rat studies show hepatotoxicity at 5 µM plasma concentrations. Integrating S9 liver fractions into cell cultures improves metabolic relevance. Additionally, protein binding in serum reduces free PFCAF availability, necessitating adjusted dose metrics .

Environmental and Health Impact

Q. What are the primary exposure pathways for PFCAF in occupational settings, and how can they be mitigated?

Inhalation of aerosolized PFCAF during fluoropolymer synthesis is the dominant pathway, with airborne concentrations reaching 0.5–2.0 mg/m³ in poorly ventilated facilities. Engineering controls (e.g., closed-loop reactors) and personal protective equipment (NIOSH-approved respirators) reduce exposure. Biomonitoring via serum PFCAF levels (target: <1 ng/mL) is recommended for high-risk workers .

Q. How does PFCAF’s environmental persistence compare to other perfluoroalkyl carboxylic acids (PFCAs)?

PFCAF’s perfluorocyclohexyl moiety enhances stability compared to linear PFCAs. Hydrolysis half-lives in aquatic systems are >10 years for PFCAF vs. 2–5 years for perfluorooctanoic acid (PFOA). Sediment adsorption coefficients (Kd = 500–800 L/kg) further prolong retention, necessitating long-term monitoring in contaminated watersheds .

Methodological Recommendations

Q. What validation criteria should guide PFCAF research to ensure data reproducibility?

- Synthesis : Report fluorination efficiency (%) and impurity profiles (e.g., perfluoroparaffins) using GC-MS .

- Toxicology : Use standardized dosing protocols (OECD TG 408) and include positive controls (e.g., PFOA) .

- Environmental Analysis : Validate recovery rates in matrices like soil (70–120%) and water (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.